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  • Product: 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid
  • CAS: 1343335-87-4

Core Science & Biosynthesis

Foundational

Literature review on 2-(Thiophen-3-yl)pyrimidine scaffolds in medicinal chemistry

An In-depth Technical Guide to 2-(Thiophen-3-yl)pyrimidine Scaffolds in Medicinal Chemistry Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the 2-(thiophen-3-yl)pyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Thiophen-3-yl)pyrimidine Scaffolds in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the 2-(thiophen-3-yl)pyrimidine scaffold, a privileged heterocyclic motif in modern medicinal chemistry. We will delve into the synthetic strategies, explore the nuanced structure-activity relationships (SAR), and survey the diverse therapeutic applications of this versatile core. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The Strategic Value of the 2-(Thiophen-3-yl)pyrimidine Core

The 2-(thiophen-3-yl)pyrimidine scaffold has emerged as a cornerstone in the design of targeted therapeutics. Its significance stems from the unique combination of a thiophene ring, an electron-rich aromatic system, and a pyrimidine ring, a key component of nucleobases. This arrangement provides a rigid, planar core with a well-defined vectoral projection of substituents, making it an ideal platform for interrogating the binding pockets of various protein targets. The scaffold's inherent "drug-like" properties, including metabolic stability and favorable ADME profiles, further enhance its appeal in drug discovery.

Synthetic Strategies for Assembling the Core Scaffold

The construction of the 2-(thiophen-3-yl)pyrimidine core is a critical step in the development of novel therapeutics. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Two primary and robust strategies have been established in the literature: the Suzuki-Miyaura cross-coupling and the condensation of a thiophene-containing amidine with a 1,3-dicarbonyl compound.

Suzuki-Miyaura Cross-Coupling: A Versatile Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the synthesis of 2-(thiophen-3-yl)pyrimidines. This palladium-catalyzed reaction forms a carbon-carbon bond between a pyrimidine electrophile (typically a halide) and a thiophene-based organoboron reagent.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-chloropyrimidine (1.0 eq), thiophene-3-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1), followed by the addition of a base, such as sodium carbonate (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred for 4-12 hours.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(thiophen-3-yl)pyrimidine.

Causality Behind Experimental Choices:

  • The use of a palladium catalyst is essential for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

  • The base is required to activate the boronic acid for transmetalation.

  • Degassing the solvent is crucial to prevent the oxidation of the palladium catalyst, which would lead to catalyst deactivation and lower yields.

Condensation Reaction: A Classic and Efficient Route

Another widely employed method involves the condensation of a thiophene-containing amidine with a 1,3-dicarbonyl compound. This approach is particularly useful for accessing 2-substituted pyrimidines.

Experimental Protocol: Condensation Reaction

  • Amidine Formation: The requisite thiophene-3-carboxamidine is typically prepared from the corresponding nitrile by treatment with lithium bis(trimethylsilyl)amide (LiHMDS) or via the Pinner reaction.

  • Cyclization: The amidine is then reacted with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a base like potassium carbonate or sodium ethoxide in a suitable solvent like ethanol.

  • Reaction Conditions: The reaction mixture is heated to reflux for 6-24 hours.

  • Workup and Purification: After cooling, the reaction mixture is neutralized with a weak acid, and the resulting precipitate is collected by filtration. The crude product is then recrystallized or purified by column chromatography to yield the 2-(thiophen-3-yl)pyrimidine.

Causality Behind Experimental Choices:

  • The 1,3-dicarbonyl compound provides the three-carbon unit required to form the pyrimidine ring.

  • The basic conditions facilitate the deprotonation of the dicarbonyl compound and the subsequent cyclization with the amidine.

  • The choice of base and solvent can influence the reaction rate and yield.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Applications

The 2-(thiophen-3-yl)pyrimidine scaffold has been extensively explored as a platform for the development of inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

Kinase Inhibition: A Prominent Therapeutic Target

Numerous studies have demonstrated that derivatives of 2-(thiophen-3-yl)pyrimidine can potently and selectively inhibit a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinases (PI3Ks), and Bruton's tyrosine kinase (BTK).[1][2] The SAR of these inhibitors has been systematically investigated to optimize their potency and selectivity.

Key SAR Insights:

  • Substitution at the 4-position of the pyrimidine ring: This position is often a key interaction point with the hinge region of the kinase domain. Small, hydrogen-bond accepting groups, such as an amino or hydroxyl group, are often favored. Larger substituents can be used to probe deeper into the ATP-binding pocket and can influence selectivity.

  • Substitution at the 5-position of the pyrimidine ring: This position is often solvent-exposed and can be modified to improve physicochemical properties, such as solubility and metabolic stability.

  • Substitution on the thiophene ring: Modifications at the 2- and 5-positions of the thiophene ring can be used to modulate potency and selectivity. For example, the introduction of a sulfonamide group at the 5-position has been shown to enhance activity against certain kinases.

Data Presentation: Inhibitory Activity of 2-(Thiophen-3-yl)pyrimidine Derivatives Against VEGFR-2

Compound IDR1 (Pyrimidine C4)R2 (Thiophene C5)VEGFR-2 IC₅₀ (nM)Reference
1a -NH₂-H150[1]
1b -OH-H220[1]
1c -NH₂-SO₂NH₂25[1]
1d -NH₂-Cl80[1]

This table is a representative example and does not constitute an exhaustive list.

Signaling Pathway Modulation: The Case of VEGFR-2

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Inhibitors based on the 2-(thiophen-3-yl)pyrimidine scaffold can block the ATP-binding site of VEGFR-2, thereby preventing its autophosphorylation and the activation of downstream signaling pathways.

Mandatory Visualization: VEGFR-2 Signaling Pathway Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression (Angiogenesis, Proliferation) Akt->Gene_Expression Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 2-(Thiophen-3-yl)pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits (ATP binding site)

Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-(thiophen-3-yl)pyrimidine-based inhibitor.

Conclusion and Future Directions

The 2-(thiophen-3-yl)pyrimidine scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective modulators of various biological targets, particularly protein kinases. The synthetic versatility of this core, coupled with a deep understanding of its structure-activity relationships, has enabled the development of promising drug candidates for a range of diseases. Future research in this area will likely focus on the exploration of novel substitution patterns to further enhance potency, selectivity, and pharmacokinetic properties. Additionally, the application of this scaffold to other target classes beyond kinases represents an exciting avenue for future drug discovery efforts.

References

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry, 112, 104947. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). Molecules, 24(18), 3422. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). Molecules, 27(1), 123. [Link]

  • Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. (2010). Journal of Medicinal Chemistry, 53(5), 2060-2073. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... (2021). RSC Advances, 11(3), 1567-1576. [Link]

Sources

Exploratory

Comprehensive Structural Elucidation of 2-(Thiophen-3-yl)pyrimidine-4-carboxylic Acid

From Crystallogenesis to Supramolecular Analysis Executive Summary This technical guide outlines the rigorous protocol for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 2-(Thiop...

Author: BenchChem Technical Support Team. Date: February 2026

From Crystallogenesis to Supramolecular Analysis

Executive Summary

This technical guide outlines the rigorous protocol for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid . As a critical scaffold in medicinal chemistry—particularly for kinase inhibitors and antimicrobial agents—understanding its solid-state behavior is essential for controlling polymorphism and bioavailability.

This guide moves beyond standard reporting to focus on causality : why the molecule packs the way it does, how to handle specific crystallographic challenges (like thiophene disorder), and how to validate the structure using Hirshfeld surface analysis.

Part 1: Synthesis & Crystallogenesis Protocols[1]

The structural quality of any small molecule analysis is strictly limited by the purity of the crystalline material. For the title compound, a Suzuki-Miyaura coupling followed by hydrolysis is the industry-standard approach to ensure regioselectivity.

1.1 Synthetic Route

The synthesis targets the C2-position of the pyrimidine ring.

  • Precursor: Start with methyl 2-chloropyrimidine-4-carboxylate . The ester group protects the carboxylic acid during coupling.

  • Coupling: React with thiophen-3-ylboronic acid using a Pd(0) catalyst (e.g.,

    
    ) and a base (
    
    
    
    ) in a dioxane/water mixture.
    • Critical Control Point: Degas solvents thoroughly. Oxygen poisons the Pd catalyst, leading to homocoupling of the boronic acid.

  • Hydrolysis: Treat the intermediate ester with LiOH in THF/Water, followed by acidification with HCl to pH 2-3 to precipitate the free acid.

1.2 Crystallization Strategy (The "Rule of Three")

Carboxylic acids with heteroaromatic rings often suffer from poor solubility or rapid precipitation. To grow diffraction-quality single crystals, use a three-pronged solvent strategy:

MethodSolvent SystemMechanismTarget Outcome
A. Slow Evaporation Ethanol/Water (80:20)High solubility in EtOH; water acts as an antisolvent as EtOH evaporates.Block-like crystals (Thermodynamic form)
B. Vapor Diffusion DMSO (solvent) / Water (antisolvent)Sample dissolved in DMSO; water vapor diffuses in, slowly lowering solubility.Prisms (Kinetic form, potentially hydrated)
C. Interface Diffusion DMF / Diethyl EtherLayer ether over DMF solution.Needle/Plate habits (Solvates)

Authoritative Note: For pyrimidine carboxylic acids, Method A often yields the most stable polymorph featuring the classic carboxylic acid dimer.

Part 2: X-Ray Data Collection & Refinement Strategy

Analyzing 2-(thiophen-3-yl)pyrimidine-4-carboxylic acid presents specific crystallographic challenges due to the rotational freedom of the thiophene ring.

2.1 Data Collection Parameters[1]
  • Temperature: Collect at 100 K (using a Cryostream).

    • Reasoning: Thiophen-3-yl rings are prone to high thermal motion. Cooling freezes the ring in its low-energy conformation, reducing the thermal ellipsoids and allowing for precise bond length determination.

  • Resolution: Aim for

    
     or better (
    
    
    
    for Mo radiation) to resolve the electron density between the sulfur and carbon atoms clearly.
2.2 Refinement Logic (Handling Disorder)

A common pitfall in this structure is thiophene ring disorder . The thiophene ring can flip


 around the C-C bond connecting it to the pyrimidine, superimposing the Sulfur atom (high electron density) over a Carbon atom (lower density).

Protocol for SHELX Refinement:

  • Identify Disorder: Look for an elongated thermal ellipsoid on the thiophene sulfur (S1) and the C4 carbon. If

    
     is > 1.5x the average, disorder is likely.
    
  • Model Split Positions: Use the PART 1 and PART 2 commands in the .ins file.

  • Restraints: Apply SAME or SADI restraints to ensure the geometry of the disordered thiophene minor component matches the major component.

  • Occupancy: Refine the occupancy variable (FVAR). Expect a ratio near 80:20 or 90:10 unless the packing is loose.

Part 3: Structural Analysis & Supramolecular Synthons[3]

This section details what to look for in the solved structure. The packing is dictated by a competition between homosynthons and heterosynthons .

3.1 Molecular Conformation

Unlike the 2-thienyl isomer, which often locks into a planar conformation due to an intramolecular


 interaction, the 3-thienyl  isomer has different sterics.
  • Torsion Angle: Measure the angle between the pyrimidine and thiophene planes.

  • Expectation: A twist angle of

    
     is common to relieve steric repulsion between the thiophene C2/C4 protons and the pyrimidine protons, unless crystal packing forces planarization.
    
3.2 The Hydrogen Bonding Network

The carboxylic acid group (


) is the primary director of the lattice.
  • Scenario A: The Homodimer (

    
    ) 
    
    • Two molecules face each other.

    • Interaction:

      
      .
      
    • Prevalence:[2] This is the default motif for carboxylic acids in the absence of strong competing bases.

  • Scenario B: The Heterosynthon (Catemer)

    • The acid proton donates to the Pyrimidine Nitrogen (

      
      ).
      
    • Interaction:

      
      .
      
    • Likelihood:[2][3][4][5] High. Pyrimidine nitrogens are good acceptors. If the

      
       difference allows, this forms infinite chains (catemers) rather than discrete dimers.
      

Visualization of the Structural Logic:

G cluster_conf Intramolecular Conformation cluster_inter Intermolecular Packing (Supramolecular) Start Solved Structure Twist Ring Twist Angle (Steric vs Conjugation) Start->Twist Disorder Thiophene Disorder (Flip 180°) Start->Disorder AcidDimer Homosynthon R2,2(8) (COOH...COOH) Start->AcidDimer Competition AcidPyrim Heterosynthon (COOH...N-pyrimidine) Start->AcidPyrim Competition PiStack Pi-Pi Stacking (Centroid-Centroid < 3.8Å) AcidDimer->PiStack Stabilizes Layers AcidPyrim->PiStack Stabilizes Chains

Caption: Structural hierarchy showing the competition between homosynthons and heterosynthons in determining the final crystal lattice.

Part 4: Computational Validation (Hirshfeld Surface Analysis)

To ensure the "Trustworthiness" of your crystallographic model, you must validate the intermolecular interactions using Hirshfeld Surface analysis (typically using CrystalExplorer).

4.1 The Fingerprint Plot

Generate a 2D fingerprint plot (


 vs 

).
  • H...O Interactions: Look for sharp spikes at the bottom left of the plot. These correspond to the strong

    
     or 
    
    
    
    hydrogen bonds.
    • Metric: Sum of contributions should be ~25-35% of the total surface.

  • H...H Interactions: The large central region.

    • Metric: Typically 40-50% of the surface.

  • S...X Interactions: Look for specific "wings" or diffuse regions corresponding to Sulfur contacts.

    • Significance: If the thiophene sulfur is involved in "chalcogen bonding" (S...O or S...N), it will appear as a distinct red spot on the

      
       surface.
      
4.2 Calculation Protocol
  • Software: CrystalExplorer (Version 17 or 21).

  • Surface Mapping: Map

    
     over the surface.
    
    • Red = Contacts shorter than van der Waals radii (H-bonds).

    • White = Contacts at vdW distance.

    • Blue = Contacts longer than vdW distance.

  • Energy Frameworks: Calculate interaction energies (Electrostatic, Dispersion, Repulsion) at the B3LYP/6-31G(d,p) level to quantify which interaction (Hydrogen bond vs Pi-stacking) contributes most to lattice stability.

Part 5: References
  • Suzuki-Miyaura Coupling Standards:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Supramolecular Synthons (Carboxylic Acids):

    • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311–2327. Link

  • Thiophene Disorder & Refinement:

    • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. Link

  • Hirshfeld Surface Analysis:

    • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[6] CrystEngComm, 11(1), 19–32. Link

  • Analogous Structures (2-Thiophen-2-yl derivatives):

    • Specific lattice comparisons can be drawn from CSD entries for "2-(thiophen-2-yl)pyrimidine-4-carboxylic acid" (e.g., CSD Refcode: XUQJOJ - hypothetical analog for context). Note: Always verify against the Cambridge Structural Database.

Sources

Protocols & Analytical Methods

Method

Amide coupling conditions for 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid

Application Note: Optimized Amide Coupling Protocols for 2-(Thiophen-3-yl)pyrimidine-4-carboxylic Acid Executive Summary & Chemical Context The coupling of 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid with various amine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling Protocols for 2-(Thiophen-3-yl)pyrimidine-4-carboxylic Acid

Executive Summary & Chemical Context

The coupling of 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid with various amines is a pivotal transformation in the synthesis of kinase inhibitors and bioactive heterocycles.[1] While amide bond formation is routine, this specific scaffold presents distinct challenges that require a tailored approach rather than a generic "mix-and-stir" methodology.[1]

Substrate Analysis
  • Electronic Profile: The pyrimidine ring is strongly electron-withdrawing (π-deficient).[1] This increases the acidity of the carboxylic acid (pKa ~3–3.5) and makes the carbonyl carbon highly electrophilic. However, it also stabilizes the carboxylate anion, occasionally making activation sluggish with weaker reagents.

  • Stability Risk: Pyrimidine-4-carboxylic acids are prone to thermal decarboxylation .[1] The electron-deficient ring facilitates the loss of CO₂ to generate the heteroaryl anion, particularly under high heat (>60°C) or strongly acidic conditions.

  • Solubility: The presence of the lipophilic thiophene ring combined with the polar pyrimidine acid often results in poor solubility in standard non-polar solvents (DCM, Toluene). Polar aprotic solvents (DMF, NMP, DMSO) are frequently required.

Strategic Reagent Selection

We recommend three distinct protocols based on the scale of reaction and the nucleophilicity of the amine partner.

FeatureProtocol A: HATU (Discovery) Protocol B: T3P (Process/Scale) Protocol C: Acid Chloride (Difficult)
Primary Use Case Small scale (<100 mg), HTS, Valuable aminesScale-up (>1 g), Routine synthesisNon-nucleophilic anilines, Sterically hindered amines
Reagent HATU / DIPEAT3P (50% in EtOAc/DMF) / PyridineOxalyl Chloride / DMF (cat.)[1]
Mechanism Active Ester (OAt)Mixed AnhydrideAcyl Chloride
Pros Highest reactivity, tolerates steric bulkEasy workup (water soluble byproducts), Low toxicity"Sledgehammer" reactivity
Cons Expensive, difficult byproduct removalSlower reaction with poor nucleophilesRisk of decarboxylation, moisture sensitive

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Recommended for: First-pass synthesis, library generation, and unreactive amines.[1]

Rationale: HATU generates a highly reactive 7-azabenzotriazole active ester.[1] The pyridine nitrogen in the coupling reagent provides an intramolecular base effect (anchimeric assistance), accelerating the coupling rate significantly over HBTU/EDC.

Materials:

  • Acid: 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv[1]

  • Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)[1]

Step-by-Step:

  • Dissolution: Charge a reaction vial with the carboxylic acid and anhydrous DMF. Stir until mostly dissolved (sonicate if necessary).

  • Activation: Add DIPEA followed by HATU in one portion at 0°C .

    • Critical Check: The solution should turn yellow/orange. Stir at 0°C for 5–10 minutes to form the active ester. Do not stir longer than 20 mins to avoid potential side reactions (guanidinium formation).

  • Coupling: Add the amine (dissolved in minimal DMF) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

  • Workup:

    • Option 1 (Precipitation): Pour reaction mixture into 10 volumes of ice-water. If solid precipitates, filter and wash with water.

    • Option 2 (Extraction): Dilute with EtOAc, wash with sat. NaHCO₃ (3x), Water (2x), and Brine (1x).[1] Dry over Na₂SO₄.[2]

Protocol B: The "Green" Scale-Up (T3P)

Recommended for: Gram-scale synthesis, ease of purification.[1]

Rationale: Propylphosphonic anhydride (T3P) forms a mixed anhydride.[1] The byproduct is a water-soluble phosphonic acid, eliminating the need for column chromatography in many cases.

Materials:

  • Acid: 1.0 equiv

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: EtOAc (preferred) or DMF/EtOAc (1:[1]1) if solubility is poor.

Step-by-Step:

  • Slurry: Suspend the acid and amine in EtOAc (or solvent mixture) at RT.

  • Base Addition: Add Pyridine (or NMM). The mixture may become clearer.

  • Reagent Addition: Add T3P solution dropwise at 0°C.

  • Reaction: Stir at RT for 12–24 hours.

    • Note: T3P kinetics are slower than HATU. If LCMS shows incomplete conversion after 24h, heat gently to 40–50°C. Do not exceed 60°C.

  • Workup:

    • Wash the organic layer with water (2x), 0.5 M HCl (careful with acid-sensitive groups), sat.[1] NaHCO₃, and brine.

    • Evaporate solvent to yield clean product.[3]

Protocol C: The "Sledgehammer" (Acid Chloride)

Recommended for: Extremely electron-deficient anilines where HATU fails.[1]

Rationale: Converting the acid to the acid chloride creates the most electrophilic species possible.

Step-by-Step:

  • Suspend acid in anhydrous DCM (or DCM/DMF 10:1).

  • Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C, followed by 1 drop of DMF (catalyst).

  • Stir at RT until gas evolution ceases (1–2 h).

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in dry DCM or THF.

  • Add the amine (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.

  • Stir at RT.[3][4]

Visualization & Workflows

Figure 1: Strategic Decision Matrix

Use this flowchart to select the optimal protocol for your specific amine.

G cluster_0 Key Decision Factors Start Start: Amide Coupling Selection CheckAmine Is the Amine Electron-Deficient (e.g., Aniline)? Start->CheckAmine CheckScale Is Reaction Scale > 1 gram? CheckAmine->CheckScale No (Aliphatic) ProtocolA Protocol A: HATU/DMF (High Reactivity) CheckAmine->ProtocolA Yes (Mildly Deficient) ProtocolC Protocol C: Acid Chloride (Max Activation) CheckAmine->ProtocolC Yes (Very Deficient) CheckScale->ProtocolA No (<100mg) ProtocolB Protocol B: T3P/EtOAc (Easy Workup) CheckScale->ProtocolB Yes (>1g) Factor1 Solubility of Pyrimidine Factor2 Purification Strategy

Caption: Decision tree for selecting coupling conditions based on amine nucleophilicity and reaction scale.

Figure 2: T3P Reaction Mechanism & Workup Logic

Why T3P is preferred for Process Chemistry.

T3P Acid Pyrimidine Acid MixedAnh Mixed Anhydride Intermediate Acid->MixedAnh + T3P / Base T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Base Base (Pyridine) Base->MixedAnh Product Target Amide MixedAnh->Product + Amine Byproduct T3P Byproduct (Water Soluble) MixedAnh->Byproduct Amine Amine (R-NH2) Amine->Product Workup Aqueous Wash (Removes Byproduct) Product->Workup Retained in Organic Byproduct->Workup Dissolves

Caption: Workflow demonstrating the clean reaction pathway of T3P, highlighting the water-soluble byproduct removal.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Poor solubility of Pyrimidine Acid.[1]Switch solvent to NMP or DMSO. Increase temperature to 40°C (Caution: Decarboxylation risk).
Decarboxylation (M-44 peak) Reaction temperature too high.[1]Keep reaction <40°C. Avoid strong mineral acids during workup.
Guanidinium Byproduct Excess HATU reacting with Amine.Ensure Acid is activated for 5 mins before adding Amine. Use exactly 1.0-1.1 equiv of HATU.[1]
Epimerization Over-activation (if Amine is chiral).[1]Use T3P (Protocol B) or add collidine as base instead of DIPEA.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6][7][8] Tetrahedron, 61(46), 10827-10852.[1] [1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][9] Organic Process Research & Development, 20(2), 140–177. [1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • BenchChem Technical Support. (2025). Optimizing Amide Coupling Reactions with Electron-Deficient Heterocycles. BenchChem Application Notes.

  • Patterson, A. W., et al. (2008). Synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines as potent inhibitors of urokinase.[1][10] Journal of Medicinal Chemistry.

Sources

Application

Application Note: Preparation of 2-(Thiophen-3-yl)pyrimidine-4-carbonyl chloride

Abstract This application note details the optimized protocol for the synthesis of 2-(Thiophen-3-yl)pyrimidine-4-carbonyl chloride from its corresponding carboxylic acid precursor. Due to the distinct electronic disparit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of 2-(Thiophen-3-yl)pyrimidine-4-carbonyl chloride from its corresponding carboxylic acid precursor. Due to the distinct electronic disparity between the electron-rich thiophene moiety and the electron-deficient pyrimidine ring, the selection of chlorinating agent is critical to minimize side reactions such as polymerization or electrophilic substitution. This guide prioritizes a catalytic Oxalyl Chloride/DMF method under mild conditions to ensure high purity and yield, suitable for downstream amidation or esterification in drug discovery workflows.

Introduction & Chemical Strategy

Substrate Analysis

The starting material, 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid , contains two heteroaromatic systems:

  • Pyrimidine (Electron-Deficient): Generally resistant to oxidation but susceptible to nucleophilic attack.

  • Thiophene (Electron-Rich): Highly sensitive to strong acids and electrophiles, posing a risk of polymerization or acid-catalyzed decomposition during harsh chlorination.

Reagent Selection Strategy

While Thionyl Chloride (


) is a standard industrial reagent, its requirement for reflux temperatures can degrade sensitive thiophene scaffolds. Therefore, we utilize Oxalyl Chloride (

)
activated by catalytic N,N-Dimethylformamide (DMF) .[1]
  • Mechanism: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack type chloroiminium intermediate. This species activates the carboxylic acid under neutral-to-mildly-acidic conditions at room temperature, facilitating chloride displacement with rapid gas evolution (

    
    , 
    
    
    
    ,
    
    
    ).
  • Advantage: This method operates at

    
    , preserving the thiophene ring integrity.
    

Mechanistic Pathway (Interactive Diagram)

The following diagram illustrates the catalytic cycle of DMF and the activation of the carboxylic acid.

G DMF DMF (Catalyst) Inter1 Chloroiminium Intermediate DMF->Inter1 Activation Oxalyl Oxalyl Chloride Oxalyl->Inter1 - CO, - CO2 Activated Activated Acyl Species Inter1->Activated + Acid Acid Carboxylic Acid Substrate Activated->DMF Regeneration Product Acid Chloride Product Activated->Product Cl- Attack Byproducts Gases: CO, CO2, HCl Activated->Byproducts

Caption: Figure 1. Catalytic cycle of DMF-mediated acid chloride formation using Oxalyl Chloride.

Experimental Protocol

Materials & Equipment
  • Substrate: 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid (1.0 equiv).

  • Reagent: Oxalyl Chloride (2.0 M in DCM or neat, 1.5 equiv).

  • Catalyst: DMF (Anhydrous, 0.05 equiv / 2-3 drops).

  • Solvent: Dichloromethane (DCM), Anhydrous (Stabilized with amylene, not EtOH).

  • Glassware: Flame-dried 2-neck RBF, addition funnel,

    
     inlet, drying tube (
    
    
    
    ).
Step-by-Step Procedure (Method A: Oxalyl Chloride)
  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet. Purge the system with nitrogen for 10 minutes.

  • Suspension: Charge the flask with 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid (1.0 equiv) and anhydrous DCM (10 mL per gram of substrate). Note: The acid is likely sparingly soluble; it will dissolve as the reaction proceeds.

  • Catalyst Addition: Add catalytic DMF (2-3 drops).

  • Reagent Addition: Cool the mixture to

    
      (ice bath). Add Oxalyl Chloride  (1.5 equiv) dropwise over 15 minutes. Caution: Vigorous gas evolution (
    
    
    
    ,
    
    
    ) will occur.
  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for 2–4 hours.

    • Visual Cue: The suspension should transition to a clear (often yellow/orange) solution, indicating conversion to the acid chloride.

  • Completion Check: Aliquot 50

    
    L of reaction mixture into 200 
    
    
    
    L dry Methanol (quench). Analyze by LCMS/HPLC.
    • Target: Disappearance of Acid peak (

      
      ) and appearance of Methyl Ester peak (
      
      
      
      ).
  • Workup: Concentrate the reaction mixture in vacuo (Rotavap) at

    
    .
    
  • Azeotrope: Redissolve the residue in anhydrous Toluene (5 mL/g) and reconcentrate. Repeat 2x. This removes residual HCl and Oxalyl Chloride.

  • Storage: The resulting yellow solid/oil is the crude acid chloride. Use immediately for the next step. If storage is necessary, store under Ar/N2 at

    
    .
    
Alternative Method (Method B: Thionyl Chloride)

Use only if Oxalyl Chloride is unavailable or for large-scale cost reduction.

  • Reagent: Thionyl Chloride (

    
    , 5.0 equiv) used as solvent and reagent.
    
  • Conditions: Reflux (

    
    ) for 2 hours.
    
  • Risk: Higher risk of thiophene degradation (darkening of reaction mixture). Requires rigorous removal of

    
     and HCl.
    

Workflow Visualization

Workflow Start Start: Carboxylic Acid + Dry DCM Cool Cool to 0°C Add cat. DMF Start->Cool Add Add Oxalyl Chloride (Dropwise, Gas Evolution) Cool->Add Warm Warm to RT Stir 2-4 Hours Add->Warm Check QC Check: MeOH Quench -> LCMS Warm->Check Evap Evaporate Solvent (< 30°C) Check->Evap Conversion >98% Azeo Azeotrope with Toluene (x2) to remove HCl Evap->Azeo Final Final Product: Acid Chloride Azeo->Final

Caption: Figure 2. Operational workflow for the synthesis of the target acid chloride.

Troubleshooting & Quality Control

IssuePossible CauseSolution
Incomplete Conversion Old Oxalyl Chloride or wet solvent.Add fresh Oxalyl Chloride (0.5 equiv) and stir 1h longer. Ensure DMF is dry.
Dark/Black Reaction Decomposition of Thiophene.Reaction temp too high. Keep at

. Do not reflux.
Solid Precipitate Formation of Vilsmeier salt or HCl salt of pyrimidine.This is common.[1][2][3][4][5][6] The solid usually dissolves upon workup or addition of the nucleophile in the next step.
LCMS: Parent Acid Peak Hydrolysis during sampling.Ensure the MeOH quench is anhydrous. The acid chloride hydrolyzes back to acid instantly in wet solvents.

Data Validation (Methyl Ester Surrogate): Since acid chlorides are unstable on LCMS, we validate by converting a sample to the methyl ester.

  • Formula:

    
     (Methyl Ester)
    
  • MW Shift: Acid (

    
     Da) 
    
    
    
    Methyl Ester (
    
    
    Da).

Safety & Handling

  • Corrosivity: Oxalyl chloride and the product are corrosive and lachrymators.[7] Work in a fume hood.

  • Gas Generation: The reaction releases CO (toxic) and HCl.[7] Ensure the nitrogen outlet vents into a scrubber or back of the hood.

  • Thiophene Sensitization: Thiophene derivatives can be skin sensitizers. Wear nitrile gloves and sleeves.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link

  • Sigma-Aldrich. (2023). Oxalyl Chloride Technical Bulletin. Merck KGaA. Link

  • Siddesh, M. B., et al. (2014). "Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads." Journal of Chemical Sciences, 126(3), 821–826.[8] (Demonstrates stability of thiophene-pyrimidine scaffolds). Link

  • Common Organic Chemistry. (2023). Reaction of Carboxylic Acids with Oxalyl Chloride. Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-(Thiophen-3-yl)pyrimidine Derivatives

Abstract This application note provides a comprehensive guide to the rapid and efficient synthesis of 2-(Thiophen-3-yl)pyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). Pyrimidine scaffolds ar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of 2-(Thiophen-3-yl)pyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. Traditional synthetic methods often require long reaction times and harsh conditions. This protocol details a microwave-promoted, one-pot condensation reaction of a thiophene-derived chalcone with guanidine hydrochloride, which dramatically reduces reaction times from hours to minutes and often improves yields. We will explore the principles behind this synthetic strategy, provide a detailed, step-by-step protocol, present representative data, and discuss the advantages of this green chemistry approach.

Introduction and Scientific Principle

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of nucleobases and a plethora of therapeutic agents, including antibacterial, antifungal, and anticancer drugs.[1] The 2-(Thiophen-3-yl)pyrimidine moiety, in particular, combines the rich electronic nature of the thiophene ring with the versatile hydrogen bonding capabilities of the pyrimidine core, making it a privileged scaffold in drug discovery.

The classical synthesis of 2-aminopyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, an α,β-unsaturated ketone) with guanidine.[2] This reaction, a variant of the renowned Biginelli reaction, can be sluggish, often requiring prolonged refluxing in high-boiling solvents.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[4] By utilizing microwave irradiation, it is possible to heat sealed reaction vessels to temperatures far above the atmospheric boiling point of the solvent, leading to dramatic rate accelerations.[5] This is due to a unique heating mechanism that involves direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating that minimizes side product formation and decomposition.[6]

The synthesis described herein proceeds via the base-catalyzed cyclocondensation of a pre-formed (E)-1-(thiophen-3-yl)-3-arylprop-2-en-1-one (a thiophene chalcone) with guanidine hydrochloride. The microwave irradiation facilitates the rapid formation of the dihydropyrimidine intermediate, which then aromatizes to the final 2-aminopyrimidine product. This approach offers significant advantages in terms of speed, yield, and energy efficiency, aligning with the principles of green chemistry.[7]

Apparatus and Reagents

  • Apparatus:

    • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave process vials with snap caps or crimp seals

    • Magnetic stir bars (flea-sized)

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

    • Filtration apparatus (Büchner funnel, filter flask)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • Melting point apparatus

    • NMR Spectrometer, Mass Spectrometer, and FT-IR Spectrometer for characterization

  • Reagents:

    • 3-Acetylthiophene

    • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)

    • Guanidine hydrochloride

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Ethanol (95% or absolute)

    • Ethyl acetate

    • Hexane

    • Deionized water

Detailed Experimental Protocols

This synthesis is a two-step process. First, the chalcone intermediate is prepared, followed by the microwave-assisted cyclization to form the pyrimidine derivative.

Protocol 1: Synthesis of (E)-1-(Thiophen-3-yl)-3-arylprop-2-en-1-one (Chalcone Intermediate)

This protocol is a standard Claisen-Schmidt condensation.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 3-acetylthiophene (1.26 g, 10 mmol) and the desired substituted aromatic aldehyde (10 mmol) in ethanol (20 mL).

  • Reaction Initiation: While stirring the solution at room temperature, add a 40% aqueous solution of potassium hydroxide (10 mL) dropwise. A color change and increase in turbidity are typically observed.

  • Reaction Execution: Continue stirring the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up and Isolation: Once the starting materials are consumed, pour the reaction mixture into 100 mL of ice-cold water. Acidify the mixture carefully with dilute HCl until it is neutral (pH ~7).

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude chalcone can be purified by recrystallization from ethanol to yield the desired intermediate.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-aryl-6-(thiophen-3-yl)pyrimidine
  • Reactor Setup: Place the synthesized thiophene chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) into a 10 mL microwave process vial equipped with a magnetic stir bar.[5]

  • Reagent Addition: Add ethanol (3-5 mL) to the vial, followed by sodium hydroxide (2 mmol).

  • Vial Sealing: Securely cap the vial. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Programing: Place the vial in the cavity of the microwave synthesizer. Set the following parameters:

    • Temperature: 110-120 °C (Use a ramp time of 2 minutes)

    • Hold Time: 10-15 minutes

    • Power: Dynamic (the instrument will adjust power to maintain the target temperature)

    • Stirring: High

  • Reaction Execution: Start the microwave program. The instrument will automatically heat the mixture to the set temperature and hold it for the specified time.

  • Work-up and Purification:

    • After the irradiation is complete, allow the vial to cool to room temperature (or use the instrument's automated cooling feature).

    • Once cooled, carefully open the vial.

    • Pour the reaction mixture into a beaker containing 25 mL of ice-cold water.

    • A solid precipitate should form. Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Visualization of the Experimental Workflow

The overall process from starting materials to the final purified product is outlined below.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Microwave-Assisted Cyclization cluster_2 Analysis reagents1 3-Acetylthiophene + Aromatic Aldehyde reaction1 Claisen-Schmidt Condensation (Ethanol, KOH, 4-6h, RT) reagents1->reaction1 workup1 Acidification & Precipitation reaction1->workup1 purify1 Filtration & Recrystallization workup1->purify1 chalcone Purified Chalcone Intermediate purify1->chalcone reagents2 Chalcone Intermediate + Guanidine HCl + NaOH chalcone->reagents2 reaction2 Microwave Irradiation (Ethanol, 120°C, 10-15 min) reagents2->reaction2 workup2 Precipitation in Ice Water reaction2->workup2 purify2 Filtration & Recrystallization workup2->purify2 product Final 2-(Thiophen-3-yl)pyrimidine Derivative purify2->product analysis Characterization (NMR, MS, FT-IR, MP) product->analysis

Caption: Workflow for the two-step synthesis of 2-(Thiophen-3-yl)pyrimidine derivatives.

Results and Discussion

The application of microwave synthesis significantly accelerates the cyclization step.[8] Reactions that typically require several hours of conventional reflux are completed within 10-15 minutes.[1][9] Yields are generally good to excellent, often surpassing those obtained by conventional methods due to the reduction of side reactions.

Table 1: Representative Data for Microwave-Assisted Synthesis of 2-Amino-4-aryl-6-(thiophen-3-yl)pyrimidines

EntryAryl Substituent (Ar)Reaction Time (min)Temperature (°C)Yield (%)
1Phenyl1012088
24-Chlorophenyl1212092
34-Methoxyphenyl1011090
44-Nitrophenyl1512085

Note: Data is representative and based on typical outcomes reported in the literature. Actual yields may vary.

The purity and identity of the synthesized compounds must be confirmed using standard analytical techniques.[10]

  • ¹H NMR: Should show characteristic peaks for the pyrimidine and thiophene ring protons, as well as the amino group protons (often a broad singlet).

  • ¹³C NMR: Will confirm the number of unique carbon atoms and the presence of characteristic shifts for the pyrimidine and thiophene rings.[11]

  • Mass Spectrometry: Will confirm the molecular weight of the target compound.

  • FT-IR: Will show characteristic stretches for N-H (amine), C=N, and C=C bonds within the heterocyclic system.

This protocol is robust and can be adapted for a variety of substituted aromatic aldehydes to generate a library of novel 2-(Thiophen-3-yl)pyrimidine derivatives for screening in drug discovery programs.[12]

Conclusion

The microwave-assisted protocol presented here offers a rapid, efficient, and high-yielding pathway for the synthesis of 2-(Thiophen-3-yl)pyrimidine derivatives. By drastically reducing reaction times and often improving yields, this method provides a superior alternative to conventional heating techniques. This application note serves as a practical guide for researchers in medicinal chemistry and drug development, enabling the swift generation of diverse pyrimidine-based compounds for biological evaluation.

References

  • Thanh, N. D., Mai, N. T. T., & Nhan, N. P. (2009). Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method. Journal of Chemistry, 47(5), 628-633.
  • Kappe, C. O. (2000). A new microwave-assisted synthetic approach to novel pyrimido[4,5-d]pyrimidines. Molecules, 5(1), 86-95.
  • Studylib. (n.d.). Biginelli Reaction: Microwave-Assisted Synthesis Lab. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Base Catalyzed Pyrimidine Synthesis Using Microwave. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022).
  • Patel, V., et al. (2020). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 16, 2146-2201.
  • ResearchGate. (2004). (PDF) Base Catalyzed Pyrimidine Synthesis Using Microwave. Retrieved from [Link]

  • Der Pharma Chemica. (2014).
  • Fathinejad Jirandehi, H., & Mirzaeian, M. (2012). Microwave-Assisted Synthesis of Some Biginelli Compounds by ZnSnO4 Catalyst. Asian Journal of Chemistry, 24(12), 5399-5400.
  • Babak, M. V., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11(11), 6046-6057.
  • El-Sayed, N. N. E., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(21), 6432.
  • Naser, L. A. (2023). Synthesis and Characterization of New 2-Thiophen 3’4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives.
  • Mantu, D., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6524.
  • Central Asian Journal of Medical and Natural Science. (2023).
  • Asian Journal of Organic & Medicinal Chemistry. (2018). Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. 3(3), 96-101.
  • Al-Abdullah, E. S., et al. (2015). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. Molecules, 20(7), 12794-12808.
  • Algohary, A. M., et al. (2023). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum.
  • Keglevich, G. (2021). Microwaves as “Co-Catalysts” or as Substitute for Catalysts in Organophosphorus Chemistry.
  • ResearchGate. (n.d.). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (2021).
  • El-mahdy, K. M., et al. (2013). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. International Journal of Modern Organic Chemistry, 2013, 2(2), 580-598.
  • Zhan, P., et al. (2018). Design, Synthesis, and Evaluation of Thiophene[3,2-d]pyrimidine Derivatives as HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors with Significantly Improved Drug Resistance Profiles. Journal of Medicinal Chemistry, 61(21), 9887-9902.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Pyrimidine Carboxylic Acid Reactions

Welcome to the technical support center for the synthesis of pyrimidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achievin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrimidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates in their reactions. Pyrimidine carboxylic acids are vital scaffolds in medicinal chemistry, but their synthesis can be fraught with difficulties ranging from catalyst deactivation to product instability. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Section 1: Foundational Troubleshooting

This section addresses universal issues that can affect any reaction producing pyrimidine carboxylic acids, regardless of the specific synthetic route.

Q1: My reaction shows low or no conversion. What are the fundamental parameters I should verify first?

A1: When a reaction fails, it is crucial to return to first principles before exploring more complex variables. Low conversion is often traced back to the integrity of the starting materials and the reaction setup.

A Systematic Verification Workflow:

  • Reagent Purity and Integrity:

    • Starting Materials: Ensure the purity of all reagents. For instance, aldehydes used in cyclocondensation reactions can oxidize to carboxylic acids over time, while boronic acids for Suzuki couplings can degrade.[1] Use freshly purified or commercially sourced reagents of high purity.

    • Solvent Quality: Always use high-purity, anhydrous solvents, especially for moisture-sensitive reactions like those involving organometallics or certain palladium-catalyzed couplings.[2][3] The presence of water can hydrolyze starting materials or intermediates and deactivate catalysts.

  • Stoichiometry and Reaction Conditions:

    • Accurate Measurements: Precisely measure all reagents. In multicomponent reactions like the Biginelli synthesis, the ratio of reactants is critical, and a slight excess of one component (e.g., urea) is often beneficial.[4]

    • Inert Atmosphere: For oxygen-sensitive reactions, particularly palladium-catalyzed couplings, ensure the system is thoroughly degassed. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation and an increase in side reactions.[3][5] A common method is to sparge the solvent with argon or nitrogen for 15-30 minutes or use several freeze-pump-thaw cycles.[3]

    • Temperature Control: Temperature is a critical but substrate-dependent parameter. While some reactions proceed at room temperature, many require heating (e.g., 80-100°C) to overcome activation barriers.[4] However, excessive heat can cause decomposition of reagents, products, or the catalyst.[3] Monitor the reaction temperature closely.

  • Reaction Monitoring:

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. The disappearance of starting materials and the appearance of the product spot provide real-time feedback. If the reaction stalls, you can identify this early and begin troubleshooting.[4]

Logical Troubleshooting Workflow

Below is a workflow to systematically diagnose foundational reaction issues.

G cluster_0 Initial Check cluster_1 Analysis & Action Start Low Conversion Observed Reagents Verify Reagent Purity & Stoichiometry Start->Reagents Conditions Check Reaction Conditions (Temp, Atmosphere) Reagents->Conditions TLC Monitor by TLC Conditions->TLC Stalled Reaction Stalled? TLC->Stalled Optimize Optimize Parameters (Solvent, Catalyst, Temp) Stalled->Optimize Yes Proceed Reaction Proceeding Stalled->Proceed No Optimize->TLC Isolate Isolate & Characterize Proceed->Isolate

Caption: General workflow for troubleshooting low reaction yields.

Q2: I suspect poor solubility of my pyrimidine derivative is hindering the reaction. How can I address this?

A2: Solubility is a critical, often overlooked, factor. If reactants or intermediates are not fully dissolved, the reaction becomes heterogeneous, leading to significantly reduced reaction rates and incomplete conversion. Pyrimidine derivatives, particularly those with polar functional groups, can exhibit poor solubility in common organic solvents.[2][6]

Strategies to Overcome Solubility Issues:

  • Systematic Solvent Screening: Test the solubility of your starting materials in a range of solvents with varying polarities.[6] Sometimes a solvent mixture provides the necessary balance.

Solvent ClassExamplesPolarity IndexComments
Polar Aprotic DMF, DMSO, Acetonitrile, Dioxane, THF5.8 - 7.2Excellent for dissolving polar compounds. DMF and Dioxane are common in Suzuki couplings.[7][8]
Polar Protic Water, Ethanol, Methanol5.1 - 10.2Often used in solvent mixtures (e.g., Toluene/Ethanol/H₂O) for Suzuki reactions with inorganic bases.[9]
Non-Polar Toluene, Hexane2.4 - 0.1Generally less effective for polar pyrimidines but can be part of a biphasic system.[6]
  • Increase Temperature: For many compounds, solubility increases with temperature.[2][10] Carefully increasing the reaction temperature while monitoring for potential degradation can bring recalcitrant materials into solution.

  • Modify Reagents: If solubility of a final product is the goal (e.g., for biological assays), a prodrug approach or the introduction of solubilizing groups might be necessary.[6] For synthetic intermediates, sometimes changing a protecting group (e.g., from a methyl ester to a tert-butyl ester) can dramatically alter solubility.[8]

Q3: My desired pyrimidine carboxylic acid forms but then seems to degrade or disappear. What is a likely cause?

A3: A common culprit for the loss of pyrimidine carboxylic acids, particularly those with the carboxyl group at the 2- or 4/6-positions, is decarboxylation . The electron-deficient nature of the pyrimidine ring can facilitate the loss of CO₂.[11][12]

Mechanism and Influencing Factors:

  • Mechanism: Pyrimidine-2-carboxylic acid has been shown to decarboxylate via a Hammick-type mechanism.[13][14] This process is often accelerated under acidic conditions, where protonation of a ring nitrogen creates a positive charge, stabilizing the negative charge that develops on the ring as CO₂ departs.[14][15]

  • pH and Acidity: The rate of decarboxylation for pyrimidine-2-carboxylic acid increases significantly in acidic solutions (pH < 2).[13] Therefore, workup conditions involving strong acids should be performed at low temperatures and for minimal duration.

  • Temperature: Like most reactions, decarboxylation is accelerated by heat.[15] If your reaction requires high temperatures, you may be losing the product as it forms. Consider if a lower-temperature method is feasible.

Mitigation Strategies:

  • Buffer the Reaction: If possible, maintain a neutral or slightly basic pH during the reaction and workup.

  • Keep it Cool: Perform acidic extractions or purifications at low temperatures (e.g., 0 °C).

  • Isolate as a Salt: If the product is stable as a carboxylate salt, consider isolating it in this form by performing a basic workup and avoiding the final acidification step until just before the next reaction.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds to the pyrimidine core. However, the electron-deficient pyrimidine ring and potential for catalyst inhibition create unique challenges.[16]

Q4: My Suzuki coupling to form a pyrimidine carboxylic acid derivative is sluggish or fails. How can I improve conversion?

A4: The success of a Suzuki coupling hinges on the delicate balance of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A failure at any step will kill the reaction.

Key Parameters to Optimize:

  • Choice of Halide (Oxidative Addition): The C-X bond strength is critical. The general reactivity order is I > Br > Cl. While aryl chlorides are often cheaper, they are much less reactive and require specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition step.[5][16] If you are struggling with a chloro- or bromopyrimidine, switching to the iodo- derivative may solve the problem.[9]

  • Catalyst and Ligand (All Steps):

    • Catalyst Source: Use a reliable palladium source. Pd(PPh₃)₄ is a common pre-formed Pd(0) catalyst. Pd(OAc)₂ or Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that form the active catalyst in situ but require a ligand.[3]

    • Ligand Choice: Standard ligands like PPh₃ may be insufficient. For challenging couplings involving electron-rich or sterically hindered partners, or unreactive halides, more advanced ligands are necessary.[5] The ligand stabilizes the palladium center and facilitates the catalytic steps. An insufficient ligand-to-palladium ratio (typically 1:1 to 4:1) can lead to catalyst decomposition.[3]

  • Base Selection (Transmetalation): The base activates the boronic acid, making it competent for transmetalation. The choice of base is critical and often depends on the solvent and substrate sensitivity.

BaseStrengthCommon Use/Comments
K₂CO₃, Cs₂CO₃ ModerateVery common, often used in aqueous/organic solvent mixtures.[9]
K₃PO₄ StrongOften effective for less reactive chlorides and can be used in anhydrous conditions. A small amount of water may be beneficial.[5][17]
KF MildCan be used to prevent hydrolysis of sensitive functional groups like esters, but may lead to slower reaction rates.[8]
Organic Bases WeakBases like Et₃N are sometimes used but are generally less effective for activating the boronic acid.[18]
  • Carboxylic Acid Interference: If one of your coupling partners contains a free carboxylic acid, the resulting carboxylate can coordinate to the palladium center and deactivate the catalyst.[19] It is often better to use an ester derivative (e.g., methyl or ethyl ester) for the coupling reaction and then hydrolyze it to the carboxylic acid in a subsequent step.[19]

The Suzuki Cycle and Common Failure Points

This diagram illustrates the catalytic cycle and highlights where troubleshooting efforts should be focused.

Suzuki_Cycle cluster_caption Suzuki Cycle & Failure Points Pd0 Active Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Deactivation Deactivation (Pd Black) Pd0->Deactivation Failure Point: - Oxygen Exposure PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl OxAdd->Deactivation Failure Point: - Poor Ligand - Unreactive Halide Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl Transmetal->Deactivation Failure Point: - Wrong Base - Impure Boronic Acid Homocoupling Homocoupling Side Reaction Transmetal->Homocoupling RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar-Ar' Caption The catalytic cycle for Suzuki coupling. Dashed red lines indicate common points of failure or side reactions that lead to low conversion.

Caption: Suzuki Cycle & Failure Points.

Q5: I am observing a significant amount of homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A5: Boronic acid homocoupling (the formation of a biaryl product from two molecules of the boronic acid) is a common side reaction that consumes your reagent and complicates purification.

Primary Causes and Solutions:

  • Presence of Oxygen: This is the most frequent cause. Oxygen can facilitate an oxidative catalytic cycle that leads to homocoupling.[3][5]

    • Solution: Ensure your degassing procedure is rigorous. Use high-purity inert gas and allow sufficient time for sparging.

  • In Situ Reduction of Pd(II): When using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to the active Pd(0) in situ. This reduction can sometimes be mediated by the boronic acid or phosphine ligand, leading to homocoupling as a byproduct.[3]

    • Solution: Start with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this problematic initiation step.[3]

Q6: My palladium catalyst turns black and the reaction stops. What is happening?

A6: The formation of a black precipitate, known as palladium black, is a visual indicator of catalyst deactivation. This occurs when the soluble, active Pd(0) species agglomerate into inactive metallic palladium nanoparticles.[20][21]

Causes of Catalyst Agglomeration:

  • Insufficient Ligand: The ligand's primary role is to stabilize the palladium atom. If the ligand concentration is too low or the ligand itself degrades (e.g., phosphine oxidation), the palladium centers are left "naked" and will aggregate.[3][21] Ensure you are using the correct ligand-to-palladium ratio.

  • High Temperature: Excessive heat can accelerate the rate of both the desired reaction and the catalyst decomposition pathways.[3]

  • Poor Mixing: In biphasic systems, inadequate stirring can lead to localized high concentrations of reagents and catalyst, promoting decomposition.[3]

  • Catalyst Poisoning: Certain functional groups or impurities can bind irreversibly to the palladium center, poisoning the catalyst.[20][21] While less common with pyrimidines themselves, impurities in starting materials can be a factor.

Section 3: Troubleshooting Hydrolysis of Cyanopyrimidines

Converting a cyanopyrimidine to a pyrimidine carboxylic acid is a fundamental transformation, but achieving complete hydrolysis can be challenging.

Q7: The hydrolysis of my cyanopyrimidine to the carboxylic acid is incomplete. How can I drive the reaction to completion?

A7: Incomplete hydrolysis typically means the reaction conditions are not harsh enough to convert the stable amide intermediate to the final carboxylic acid.[22]

Strategies for Complete Hydrolysis:

  • Increase Acid/Base Concentration: The hydrolysis of nitriles requires either strong acid (e.g., concentrated HCl, H₂SO₄) or strong base (e.g., NaOH, KOH).[22][23] If you see incomplete conversion, increasing the concentration of the acid or base can accelerate the second hydrolysis step (amide to carboxylic acid).

  • Increase Temperature and Reaction Time: Both steps of nitrile hydrolysis are often slow. Refluxing for an extended period (several hours to overnight) is common.[23] Monitor the reaction by TLC or LC-MS to determine when the amide intermediate has been fully consumed.

  • Choice of Water Content: The reaction requires water. For base-catalyzed hydrolysis, a mixture of an alcohol (like ethanol) and aqueous NaOH is common. For acid-catalyzed reactions, concentrated aqueous acids are used.[23][24]

Q8: My hydrolysis reaction stops at the amide intermediate. How do I push it to the carboxylic acid?

A8: The formation of the amide is the first step of hydrolysis. The subsequent hydrolysis of the amide to the carboxylic acid often requires more forcing conditions because amides are relatively stable.[22][25]

Experimental Adjustments:

  • Isolate and Resubmit: A clean approach is to isolate the pyrimidine amide and then subject it to a second, more vigorous set of hydrolysis conditions (e.g., higher temperature, more concentrated acid/base) specifically optimized for amide hydrolysis.

  • More Forcing One-Pot Conditions: If a one-pot procedure is desired, you must use conditions known to hydrolyze amides effectively from the start. This typically involves prolonged heating at reflux in highly concentrated acid or base.[23] For example, heating a nitrile with 75% sulfuric acid is a common method for obtaining the carboxylic acid directly.[23]

Section 4: Troubleshooting Cyclocondensation Reactions

Building the pyrimidine ring from acyclic precursors, such as in the Biginelli reaction, is a powerful strategy. The product is often a dihydropyrimidine ester, which can then be oxidized and hydrolyzed. Low yields in the initial cyclization are a common hurdle.

Q9: My Biginelli-type reaction to form the pyrimidine ring has a low yield. What are the key parameters to optimize?

A9: The classic Biginelli reaction can suffer from low yields and harsh conditions.[26] Modern variations have significantly improved its efficiency, but optimization is often required.

Key Optimization Points:

  • Catalyst Choice: The reaction is acid-catalyzed. While strong Brønsted acids (like HCl) are traditional, they can lead to side reactions. Milder Lewis acids (e.g., Yb(OTf)₃, InCl₃) or solid acid catalysts often give much higher yields and simplify workup.[26]

  • Solvent Conditions: While ethanol is common, solvent-free conditions or the use of alternative solvents can dramatically improve outcomes. Solvent-free reactions, often performed with microwave irradiation, can lead to shorter reaction times and higher yields.[4][26]

  • Temperature: Optimization studies show that temperatures between 80°C and 100°C are often optimal, but this is highly dependent on the specific substrates and catalyst used.[4]

  • Side Reactions: Be aware of potential side reactions, such as Knoevenagel condensation between the aldehyde and the β-ketoester, or Aldol self-condensation.[1] Careful control of temperature and the order of reagent addition can minimize these pathways.

Section 5: Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a 2-Chloropyrimidine with a Phenylboronic Acid

This is a representative protocol and must be optimized for specific substrates.

  • To an oven-dried flask, add 2-chloropyrimidine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add a degassed solvent mixture of Toluene/Ethanol/H₂O (e.g., 4:1:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Acidic Hydrolysis of a Cyanopyrimidine
  • Caution: This procedure uses concentrated acid and requires high temperatures. Perform in a well-ventilated fume hood with appropriate personal protective equipment.*

  • To a round-bottom flask equipped with a reflux condenser, add the cyanopyrimidine (1.0 eq).

  • Carefully add a 1:1 mixture of concentrated sulfuric acid (H₂SO₄) and water.

  • Heat the mixture to reflux (typically >100 °C) and maintain for 4-12 hours. Monitor the reaction by taking small aliquots, carefully quenching them, and analyzing by TLC or LC-MS to confirm the disappearance of the starting material and amide intermediate.

  • After completion, cool the reaction mixture in an ice bath.

  • Very carefully, pour the cooled acidic solution onto crushed ice.

  • Adjust the pH to precipitate the product. The isoelectric point may need to be determined, but adjusting to a pH of ~3-4 is a good starting point.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2484.
  • Canadian Science Publishing. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution.
  • BenchChem. (2025).
  • ResearchGate. (2025). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • BenchChem.
  • BenchChem. (2025).
  • Wikipedia. Pyrimidine.
  • Doering, W. von E., & Pasternak, V. Z. (1950). Mechanism of the Decarboxylation of α-Pyridylacetic Acid. Journal of the American Chemical Society, 72(1), 143–146.
  • Flinn, M., et al. (2019).
  • BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (n.d.). (PDF)
  • BenchChem. (2025).
  • BenchChem. Troubleshooting common issues in pyrimidine synthesis.
  • ResearchGate. (n.d.). Synthesis of pyrimidinone carboxylic acids.
  • University of Liverpool. (n.d.). 10. Pyrimidines.
  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • ResearchGate. (2025).
  • MDPI. (2023).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Bartling, S., et al. (2001).
  • Google Patents. (n.d.).
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?
  • ResearchGate. (n.d.).
  • Loudon, G. M., & Ramer, S. E. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(20), 6787–6791.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • MDPI. (2025).
  • Jain, N. F., & Masse, C. E. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Analysis of 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid

This guide provides a comprehensive, technically detailed framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid. Drawing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid. Drawing from established chromatographic principles and field experience, this document will navigate through the logical steps of method development, from initial screening to final validation, offering a comparative analysis of different approaches and the scientific rationale behind each decision. This resource is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this and structurally similar molecules.

Introduction

2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic aromatic carboxylic acid. The accurate and precise quantification of such compounds is critical in various stages of drug development, including synthesis monitoring, purity assessment, and stability studies. The inherent polarity of the carboxylic acid group, combined with the aromatic nature of the thiophene and pyrimidine rings, presents a unique set of challenges for chromatographic separation.[1][2] This guide will systematically address these challenges, providing a clear pathway to a validated HPLC method.

The Strategic Approach to Method Development

A successful HPLC method development strategy is not a linear process but rather an iterative cycle of experimentation and optimization. The core objective is to achieve a method that is specific, accurate, precise, linear, and robust. This process can be broken down into three key phases:

  • Initial Screening and Feasibility: Exploring different stationary and mobile phases to find a suitable starting point.

  • Method Optimization: Fine-tuning the chromatographic parameters to achieve the desired separation characteristics.

  • Method Validation: Formally demonstrating that the analytical method is suitable for its intended purpose, in accordance with regulatory guidelines.[3][4]

MethodDevelopmentWorkflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Method Optimization cluster_Phase3 Phase 3: Method Validation Start Define Analytical Target Profile ColumnScreen Column Screening (C18, C8, Phenyl, etc.) Start->ColumnScreen MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH, pH) ColumnScreen->MobilePhaseScreen Optimization Optimize Mobile Phase (Gradient, pH, Additives) MobilePhaseScreen->Optimization PeakShape Address Peak Shape Issues (Tailing, Fronting) Optimization->PeakShape Validation Perform Method Validation (ICH Guidelines) PeakShape->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: A logical workflow for HPLC method development.

Phase 1: Initial Screening and Feasibility

The initial phase focuses on broadly exploring chromatographic conditions to identify a promising starting point. The selection of the stationary and mobile phases is the most critical decision at this stage.

Stationary Phase Selection: A Comparative Approach

Reversed-phase chromatography is the most common and versatile mode of HPLC, making it an ideal starting point.[5] The choice of the specific reversed-phase chemistry can significantly impact selectivity.

Stationary PhasePrinciple of SeparationAdvantages for Target AnalytePotential Disadvantages
C18 (Octadecylsilane) Primarily hydrophobic interactions.Good retention for aromatic rings. Widely available and well-characterized.Potential for peak tailing of the carboxylic acid due to interactions with residual silanols.[6]
C8 (Octylsilane) Less hydrophobic than C18.Can provide shorter analysis times compared to C18.[7] Excellent for compounds with moderate hydrophobicity.May offer insufficient retention if the analyte is highly polar.
Phenyl π-π interactions with aromatic rings.Enhanced selectivity for aromatic compounds like the thiophene and pyrimidine rings.Can be less robust than alkyl phases.
Polar-Embedded Contains polar functional groups embedded in the alkyl chain.Improved peak shape for polar compounds by shielding residual silanols. Compatible with highly aqueous mobile phases.[8]May exhibit different selectivity compared to traditional phases.
Mixed-Mode Combines reversed-phase and ion-exchange mechanisms.Can offer unique selectivity and retention for ionizable compounds like carboxylic acids.[1][9]Method development can be more complex due to multiple interaction modes.

Recommendation: Begin with a modern, high-purity, end-capped C18 or C8 column.[7][10] These columns generally provide good retention and peak shape for a wide range of compounds. A phenyl column should be considered as a secondary option if selectivity issues arise with the alkyl phases.

Mobile Phase Screening: The Impact of Organic Modifier and pH

The mobile phase composition, particularly the organic modifier and pH, plays a crucial role in controlling retention and peak shape.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. ACN generally offers lower viscosity and better UV transparency at low wavelengths. It is advisable to screen both to assess their impact on selectivity.

  • pH Control: For an ionizable compound like 2-(thiophen-3-yl)pyrimidine-4-carboxylic acid, the pH of the mobile phase is a critical parameter.[11] To ensure good retention and symmetrical peak shape, the pH of the mobile phase should be adjusted to suppress the ionization of the carboxylic acid group.[2] This is typically achieved by maintaining a pH at least 1.5 to 2 units below the pKa of the analyte.[12][13]

Initial Mobile Phase Recommendations:

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Phosphoric Acid in Water.[12]

  • Mobile Phase B: Acetonitrile or Methanol.

Rationale: Formic acid is volatile and suitable for LC-MS applications, while phosphoric acid provides a more robust, lower pH.[14] Starting with an acidic mobile phase will ensure the carboxylic acid is in its protonated, less polar form, leading to better retention on a reversed-phase column.

Phase 2: Method Optimization

Once a suitable column and mobile phase system have been identified, the next step is to fine-tune the chromatographic parameters to achieve optimal separation.

OptimizationLogic Start Initial Conditions from Screening Gradient Optimize Gradient Profile (Slope and Time) Start->Gradient FlowRate Adjust Flow Rate (Balance Speed and Resolution) Gradient->FlowRate Temperature Set Column Temperature (Improve Efficiency and Reproducibility) FlowRate->Temperature Final Optimized Method Temperature->Final

Caption: Key parameters for HPLC method optimization.

Experimental Protocol: Gradient Optimization
  • Initial Gradient: Start with a broad gradient, for example, 5% to 95% B over 20 minutes. This will help to determine the approximate elution time of the analyte.

  • Gradient Slope Adjustment: Based on the initial run, narrow the gradient around the elution time of the analyte. A shallower gradient will improve the resolution between closely eluting peaks.

  • Isocratic vs. Gradient: If the analysis time is short and the peak shape is good, an isocratic elution may be considered for simplicity and robustness.

Addressing Peak Tailing

Peak tailing is a common issue when analyzing acidic compounds.[6] It is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.

Strategies to Mitigate Peak Tailing:

  • Lower Mobile Phase pH: Further decreasing the pH can help to fully suppress the ionization of both the analyte and the surface silanols.[6]

  • Increase Buffer Concentration: A higher buffer concentration can improve peak shape by masking the residual silanols.[12]

  • Use a Highly Deactivated Column: Modern columns with advanced end-capping or hybrid particle technology are designed to minimize silanol interactions.[10]

  • Consider Ion-Pairing Reagents: In more challenging cases, adding an ion-pairing reagent like tetrabutylammonium can improve retention and peak shape. However, this can complicate the mobile phase preparation and column cleaning.[2]

Phase 3: Method Validation

Method validation is the formal process of demonstrating that the analytical method is suitable for its intended purpose.[3] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[4][15][16]

Key Validation Parameters

The following table summarizes the key parameters that should be evaluated during method validation:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure that the signal measured is from the analyte of interest and not from any interfering components.[15]The peak for the analyte should be well-resolved from any impurities or matrix components.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.[15]Correlation coefficient (r²) ≥ 0.999
Accuracy To determine the closeness of the measured value to the true value.[3]Recovery of 98.0% to 102.0%
Precision (Repeatability & Intermediate Precision)To assess the degree of scatter between a series of measurements.[3]Relative Standard Deviation (RSD) ≤ 2.0%
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Defined by the linearity study.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.[3]Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.[3]Signal-to-noise ratio of 10:1
Robustness To evaluate the reliability of the method with respect to small, deliberate variations in method parameters.[4]System suitability parameters should remain within acceptable limits.
Experimental Protocol: Linearity Study
  • Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of 2-(thiophen-3-yl)pyrimidine-4-carboxylic acid in a suitable solvent.

  • Prepare a Series of Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Analyze the Standards: Inject each calibration standard in triplicate.

  • Construct a Calibration Curve: Plot the peak area versus the concentration and perform a linear regression analysis.

Conclusion

Developing a robust and reliable HPLC method for the analysis of 2-(thiophen-3-yl)pyrimidine-4-carboxylic acid requires a systematic and scientifically-driven approach. By carefully selecting the stationary and mobile phases, optimizing the chromatographic parameters, and performing a thorough validation, a method that is fit for its intended purpose can be established. This guide provides a comprehensive framework and practical recommendations to navigate the complexities of HPLC method development for this and other challenging aromatic carboxylic acids.

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Technology Corporation. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Reversed-Phase Chromatography & HPLC Columns. Orochem Technologies. [Link]

  • HPLC solvents and mobile phase additives. University of Sheffield. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Determination of carboxylic acids in apple juice by RP HPLC. ResearchGate. [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

Sources

Comparative

Thienyl vs. Phenyl Pyrimidines: A Comparative MS/MS Fragmentation Guide

Executive Summary In medicinal chemistry, thienyl pyrimidines are critical bioisosteres of phenyl pyrimidines, widely employed as scaffolds in kinase inhibitors (e.g., FLT3, Aurora kinase) to improve metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, thienyl pyrimidines are critical bioisosteres of phenyl pyrimidines, widely employed as scaffolds in kinase inhibitors (e.g., FLT3, Aurora kinase) to improve metabolic stability or potency. However, for the analytical chemist, the substitution of a phenyl ring with a thiophene moiety introduces distinct mass spectrometric behaviors.

This guide objectively compares the MS/MS fragmentation patterns of Thienyl Pyrimidines (TPs) against their Phenyl Pyrimidine (PP) analogs. We analyze the "Sulfur Effect" on ionization efficiency, isotopic signatures, and bond cleavage energetics, providing a validated protocol for their differentiation in complex matrices.

Part 1: The Chemical Context & Ionization Strategy

The Analytical Challenge

The core challenge in analyzing TPs lies in distinguishing the thiophene ring's contribution to the product ion spectrum from that of the pyrimidine core. Unlike the chemically inert phenyl ring in PPs, the electron-rich thiophene ring in TPs is susceptible to oxidation and exhibits unique isotopic patterns (


) that must be leveraged for accurate identification.
Ionization Comparison: ESI vs. APCI

While both sources are viable, Electrospray Ionization (ESI) is the industry standard for this class due to the basic nitrogen atoms in the pyrimidine ring.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Primary Mechanism Solution-phase protonation (

).
Gas-phase proton transfer.
Suitability for TPs High. Pyrimidine nitrogens protonate readily. Ideal for trace analysis of kinase inhibitors.Moderate. Useful if the side chains are highly non-polar (e.g., long alkyl chains).
Thermal Risks Low. Gentle ionization preserves labile sulfide bonds.High. Heated nebulizer (350°C+) can induce premature thermal degradation of the thiophene ring.
Adducts Forms

and

in salt-rich buffers.
Predominantly

; fewer alkali adducts.

Recommendation: Use ESI(+) for general profiling. Reserve APCI for highly lipophilic derivatives where ESI response is suppressed by matrix effects.

Part 2: Fragmentation Mechanics (The Sulfur Effect)

The fragmentation of thienyl pyrimidines is governed by the interplay between the stability of the heteroaromatic rings and the strength of the linker bonds.

Comparative Fragmentation Pathways

When subjected to Collision-Induced Dissociation (CID), TPs and PPs diverge in three key areas:

  • Isotopic Fingerprint: TPs exhibit a diagnostic

    
     peak at ~4.5% relative abundance due to 
    
    
    
    . PPs lack this, showing only the standard
    
    
    pattern.
  • Ring Stability (RDA): The pyrimidine ring typically undergoes Retro-Diels-Alder (RDA) cleavage, losing neutral HCN (27 Da). In TPs, the thiophene ring is generally more stable than the pyrimidine ring under standard collision energies (20-40 eV).

  • C-X Bond Cleavage: The bond connecting the thiophene to the pyrimidine (or linker) is weaker than the corresponding C-Phenyl bond, often leading to a higher abundance of "linker cleavage" product ions in TPs.

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for assigning fragment ions in a typical Thienyl-Pyrimidine scaffold.

FragmentationPathway Precursor [M+H]+ Precursor (Thienyl-Pyrimidine) RDA_Path Pyrimidine Ring Opening (Retro-Diels-Alder) Precursor->RDA_Path Low CE (10-20 eV) Linker_Path Linker Cleavage (C-N or C-C Bond Break) Precursor->Linker_Path Med CE (25-35 eV) Frag_A Fragment A: [M+H - HCN]+ (Loss of 27 Da) RDA_Path->Frag_A Frag_B Fragment B: Thienyl Cation (m/z 83 or substituted) Linker_Path->Frag_B Charge on Thiophene Frag_C Fragment C: Pyrimidine Core (Retains Charge) Linker_Path->Frag_C Charge on Pyrimidine Frag_D Secondary Loss: [M+H - HCN - C2H2]+ Frag_A->Frag_D High CE (>40 eV) Sulfur_Loss Rare: Desulfurization (Loss of CS/CHS) Frag_B->Sulfur_Loss Extreme Energy

Figure 1: Decision tree for MS/MS structural elucidation of thienyl pyrimidines. Note the prominence of HCN loss (RDA) and linker cleavage.

Part 3: Comparative Performance Data

The following table contrasts the MS characteristics of a generic Thienyl Pyrimidine against its Phenyl isostere.

ParameterThienyl Pyrimidine (TP) Phenyl Pyrimidine (PP) Implication for Analysis
Isotopic Pattern Distinct A+2 peak (~4.5% of A).Negligible A+2 peak.TPs are easier to filter in complex metabolomics data using isotope-matching algorithms.
Fragmentation Energy Lower onset for linker cleavage.Higher stability; requires higher CE.TPs yield richer spectra at lower collision energies (20-30 eV).
Diagnostic Ions m/z 83 (Thienyl), m/z 111 (Methylthienyl).m/z 77 (Phenyl), m/z 91 (Tropylium).Use m/z 83 as a precursor scan target for class-specific detection.
Polarity Slightly more polar (S vs C=C).More lipophilic.[1]TPs elute slightly earlier in Reverse Phase (C18) chromatography.

Part 4: Validated Experimental Protocol

This protocol is designed for the structural characterization of thienyl pyrimidine kinase inhibitors in plasma or buffer.

LC-MS/MS Conditions
  • System: UHPLC coupled to Q-TOF or Orbitrap (High Resolution is preferred for S-isotope confirmation).

  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 95% B (Linear)

    • 8-10 min: 95% B (Wash)

Mass Spectrometry Settings (ESI+)
  • Spray Voltage: 3.5 kV

  • Capillary Temp: 320°C

  • Sheath Gas: 45 arb units

  • Scan Mode: Data Dependent Acquisition (DDA) Top 3.

  • Stepped Collision Energy (NCE): 20, 40, 60. Rationale: Stepped energy captures both the labile linker cleavage (low eV) and the pyrimidine ring opening (high eV) in a single spectrum.

Data Analysis Workflow
  • Extract Ion Chromatogram (EIC): Search for

    
    .
    
  • Isotope Check: Verify the presence of the

    
     peak (M+1.995 Da).
    
  • Fragment Search:

    • Look for Loss of 27.01 Da (HCN) -> Confirms Pyrimidine.

    • Look for m/z 83.00, 97.01 -> Confirms Thiophene moiety.

    • Look for Loss of 33.98 Da (H2S) -> Rare, indicates thiophene ring degradation.

References

  • Ali, T. E., et al. (2014). "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." Scientific & Academic Publishing. Available at: [Link]

  • Advion. (2024). "Electrospray LC/MS response differences from equimolar quantities of drugs using APCI vs ESI." Available at: [Link]

  • National Institutes of Health (NIH). (2011). "Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases."[3] PubMed. Available at: [Link]

  • MDPI. (2021). "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules. Available at: [Link]

Sources

Validation

A Comparative Guide to LC-MS Validation for the Purity Assessment of 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid

Executive Summary The rigorous determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly impacting safety and efficacy. This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rigorous determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly impacting safety and efficacy. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for validating the purity of 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid, a heterocyclic building block crucial in medicinal chemistry. We will explore the causality behind experimental design, present a self-validating LC-MS protocol grounded in regulatory standards, and offer a clear, data-driven comparison with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and compliant purity assessment methods.

Introduction: The Imperative of Purity in Drug Development

In pharmaceutical manufacturing, the adage "what you don't know can hurt you" is a fundamental truth. Impurities in an API, even at trace levels, can alter pharmacology, induce toxicity, or affect the stability of the final drug product.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and international consortiums such as the International Council for Harmonisation (ICH) mandate stringent purity control.[2][3]

2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid is a molecule of interest due to its structural motifs, which are common in kinase inhibitors and other targeted therapies. Its synthesis can potentially generate a variety of impurities, including starting materials, by-products, and degradants. A successful analytical method must not only quantify the main compound but also detect, identify, and quantify these impurities.

LC-MS has emerged as a premier analytical tool for this purpose, offering a powerful combination of high-resolution separation and highly sensitive, specific detection.[4] Its ability to provide molecular weight information is invaluable for identifying unknown impurities, a significant advantage over traditional chromatographic techniques with less specific detectors.[5]

The Analytical Gold Standard: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

The coupling of HPLC with MS provides an orthogonal detection method that vastly enhances analytical capabilities.[4] HPLC separates the analyte and its impurities based on their physicochemical interactions with the stationary and mobile phases, while the mass spectrometer detects and identifies them based on their mass-to-charge ratio (m/z). This dual-pronged approach provides unparalleled specificity and sensitivity, making it the method of choice for impurity profiling.[6][7]

The recent ICH Q2(R2) guideline revision explicitly expands its scope to include modern techniques like mass spectrometry, underscoring its regulatory acceptance and encouraging a more scientific, risk-based approach to validation.[3][8]

Causality in Method Development

For 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid, a reversed-phase HPLC method is the logical choice. The molecule's aromatic rings and thiophene group provide sufficient hydrophobicity to be retained on a C18 stationary phase, while the carboxylic acid and pyrimidine nitrogens add polarity.

  • Mobile Phase Selection: An acidic mobile phase (e.g., using formic acid) is crucial. It serves to protonate the carboxylic acid group, suppressing its ionization and ensuring a consistent, sharp peak shape. Without the acid, the carboxylate anion would exhibit poor retention and peak tailing.

  • Gradient Elution: A gradient elution, where the proportion of organic solvent (e.g., acetonitrile) is increased over time, is necessary to elute any more hydrophobic impurities while ensuring the main, more polar, compound is well-retained and separated from early-eluting impurities.

  • MS Detector Choice: An electrospray ionization (ESI) source is ideal for this molecule as it is readily ionizable. ESI is a soft ionization technique that typically produces an intact molecular ion ([M+H]+ in positive mode or [M-H]- in negative mode), which is essential for confirming the molecular weight of the API and its impurities.

Experimental Protocol: A Self-Validating LC-MS Method

This protocol is designed in accordance with ICH Q2(R1) and FDA guidelines, ensuring that its performance is thoroughly documented and suitable for its intended purpose.[9][10]

Materials and Reagents
  • Analyte: 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid (Reference Standard, >99.5% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (LC-MS grade)

Instrumentation and Conditions
ParameterSpecification
HPLC System UHPLC system capable of binary gradient elution
Mass Spectrometer Single Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF)
Ionization Source Electrospray Ionization (ESI), Negative Mode
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS Scan Range m/z 50 - 500
Capillary Voltage 3.5 kV
Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 Methanol:Water.

  • Linearity Standards: Prepare a series of dilutions from the stock solution to cover the expected range of analysis (e.g., 0.1 µg/mL to 100 µg/mL).

  • Sample Solution (0.1 mg/mL): Accurately weigh 1 mg of the test sample and dissolve in 10 mL of 50:50 Methanol:Water. This concentration allows for the detection of impurities at the 0.1% level.

Validation Parameters (ICH Q2(R1) Framework)

A fully validated method provides assurance of its reliability.[11]

  • Specificity: Analyze a blank (diluent), the reference standard, and a spiked sample containing known potential impurities. The method is specific if the peak for the main analyte is free from interference from impurities or blank components at its retention time and m/z.

  • Linearity: Inject the linearity standards in triplicate. Plot the peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability & Intermediate):

    • Repeatability: Analyze six replicate preparations of the sample solution on the same day, by the same analyst. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Detection (LOD): Determine the concentrations that yield a signal-to-noise ratio of 10:1 (for LOQ) and 3:1 (for LOD). The LOQ must be sufficiently low to quantify impurities at the required reporting threshold (e.g., 0.1%).

  • Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%). The results should remain unaffected, demonstrating the method's reliability during routine use.[9]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample preparation through to final purity determination, forming a self-validating system.

G cluster_validation Phase 3: Method Validation (ICH Q2) prep_std Prepare Reference Standard Solutions (Stock, Linearity) lc_separation HPLC Separation (C18 Column, Gradient) prep_std->lc_separation Inject Standards prep_sample Prepare Test Sample Solution prep_sample->lc_separation Inject Sample ms_detection MS Detection (ESI-, Scan m/z 50-500) lc_separation->ms_detection spec Specificity lin Linearity acc Accuracy prec Precision loq LOQ/LOD rob Robustness peak_integration Integrate Peaks (Main Compound & Impurities) ms_detection->peak_integration Acquire Data purity_calc Calculate Purity (% Area Normalization) peak_integration->purity_calc impurity_id Identify Impurities (by m/z and MS/MS) peak_integration->impurity_id final_report final_report purity_calc->final_report impurity_id->final_report

Caption: Workflow for LC-MS Purity Validation.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, other techniques are also employed for purity analysis. The choice of method depends on the specific requirements of the analysis at different stages of drug development.[1][12]

FeatureLC-MS HPLC-UV Quantitative NMR (qNMR)
Principle Chromatographic separation followed by mass-to-charge ratio detection.Chromatographic separation followed by UV/Vis absorbance detection.Molar concentration measurement based on nuclear resonance signal intensity.[13]
Specificity Very High. Can distinguish between co-eluting compounds with different m/z.[5]Moderate to High. Dependent on chromatographic resolution. Co-eluting impurities can interfere.[13]High. Based on distinct chemical shifts, but signals can overlap in complex mixtures.
Impurity ID Excellent. Provides molecular weight of unknown impurities, facilitating structural elucidation.[4]Poor. Requires collection of fractions and analysis by another technique (like MS or NMR).Good. Can provide structural information on impurities if they are present at sufficient concentration.[13]
Sensitivity (LOQ) Excellent (typically <0.05%). Ideal for trace impurity analysis.[4]Good (typically ~0.05-0.1%). May not be sufficient for all trace impurities.[14]Moderate (typically >0.1%). Generally less sensitive than chromatographic methods.[14][15]
Quantitation Relative quantitation (area %) is straightforward. Absolute quantitation requires an isotopically labeled standard.Relative quantitation (area %) is common. Requires that all impurities have a similar UV response factor for accuracy.Primary Method. Provides absolute purity without needing a reference standard of the analyte itself (uses a certified internal standard).[15]
Throughput High, especially with modern UHPLC systems.High, and instrumentation is widely available.Moderate. Sample preparation is simple, but acquisition time can be longer.[16]
Ideal Use Case Definitive purity testing, impurity identification, and validation for regulatory submission.Routine quality control, in-process checks where impurities are known and have a UV chromophore.Purity assignment of reference standards, analysis of compounds without a chromophore.
Synthesizing the Comparison
  • HPLC-UV is the workhorse of many QC labs due to its robustness and cost-effectiveness.[12] However, its major drawback is the assumption that all impurities have the same UV response as the API. This can lead to significant errors in purity calculations if an impurity has a poor or no chromophore.

  • qNMR is a uniquely powerful technique because it is a primary ratio method.[13] The signal intensity is directly proportional to the number of nuclei, allowing for a highly accurate purity determination without needing a specific reference standard for the analyte. Its lower sensitivity, however, makes it less suitable for quantifying trace-level impurities that are critical from a safety perspective.[14]

  • LC-MS provides the optimal balance of separation, sensitivity, and specificity for comprehensive purity validation.[17] It overcomes the key limitations of both HPLC-UV (by providing mass information for identification) and qNMR (by offering superior sensitivity). For regulatory filings where the identity and quantity of all impurities above a certain threshold must be known, LC-MS is indispensable.[18]

Conclusion

The validation of an analytical method for purity determination is a critical, non-negotiable step in pharmaceutical development. For a molecule like 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid, a well-developed and validated LC-MS method provides the highest degree of confidence in the analytical data. Its superior sensitivity and specificity not only allow for accurate quantification of the API but, crucially, enable the detection and identification of potentially harmful impurities.

While techniques like HPLC-UV and qNMR have valuable roles in specific contexts, LC-MS offers the most comprehensive solution for the rigorous purity analysis demanded by global regulatory agencies. By following a structured validation approach grounded in ICH guidelines, scientists can ensure their method is robust, reliable, and fit for purpose, ultimately safeguarding patient safety and ensuring product quality.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Molecules. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. [Link]

  • ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Chromatography Today. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [Link]

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

  • New Food Magazine. (2016). Application of LCMS in small-molecule drug development. [Link]

  • ResearchGate. (2025). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • ResearchGate. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]

  • MDPI. (2025). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. [Link]

  • Reddit. (2018). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. [Link]

Sources

Comparative

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2-Thienyl Substituted Pyrimidines

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2-thienyl substituted pyrimidines. It is designed for researchers and drug discovery professionals, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2-thienyl substituted pyrimidines. It is designed for researchers and drug discovery professionals, focusing on the comparative performance of this scaffold against standard phenyl-based bioisosteres.[1]

Executive Summary

The 2-thienyl substituted pyrimidine scaffold represents a critical bioisosteric alternative to the classical 2-phenyl pyrimidine pharmacophore. Widely utilized in kinase inhibitors (EGFR, VEGFR-2) and antimicrobial agents, the incorporation of a thiophene ring at the C2 position of the pyrimidine core offers distinct physicochemical advantages.

Key Performance Indicators (KPIs) vs. Phenyl Analogs:

  • Lipophilicity (

    
    ):  Generally increased, improving membrane permeability.
    
  • Electronic Profile: The electron-rich nature of thiophene (

    
    -excessive) facilitates stronger 
    
    
    
    -stacking interactions within hydrophobic pockets (e.g., ATP-binding sites).
  • Steric Footprint: Thiophene is structurally smaller than benzene (bond angle ~92° at sulfur vs. 120° in benzene), allowing for tighter binding in sterically constrained active sites.

Scientific Rationale: The Thiophene-Phenyl Bioisosterism

To understand the SAR of 2-thienyl pyrimidines, one must first analyze why this substitution is chosen over the standard phenyl ring.

Electronic and Steric Causality

The replacement of a benzene ring with a thiophene ring is a non-classical bioisosteric exchange.

  • S-Heteroatom Effect: The sulfur atom in the thiophene ring has lone pairs that can engage in specific electrostatic interactions or weak hydrogen bonding (S···H-N) with residues in the receptor cleft, an interaction unavailable to the phenyl ring.

  • Metabolic Implications: While phenyl rings are often prone to oxidation (forming phenols), the thiophene ring introduces different metabolic soft spots (S-oxidation or ring opening), which can be leveraged to alter the pharmacokinetic half-life (

    
    ) of the lead compound.
    
SAR Logic Visualization

The following diagram illustrates the core SAR decision-making process when optimizing the 2-thienyl pyrimidine scaffold.

SAR_Logic Core Pyrimidine Core Pos2 C2 Position (Thienyl vs. Phenyl) Core->Pos2 Scaffold Decoration Pos4 C4 Position (Hinge Binder) Core->Pos4 Effect1 Increased Lipophilicity (Better Permeability) Pos2->Effect1 Thiophene Subst. Effect2 Optimized Steric Fit (5-membered ring) Pos2->Effect2 Effect3 S-Interaction (Unique Binding Mode) Pos2->Effect3 Target Target Potency (Kinase/Antimicrobial) Pos4->Target H-Bonding Effect1->Target Effect2->Target Effect3->Target

Figure 1: SAR Decision Tree highlighting the physicochemical impact of 2-thienyl substitution on the pyrimidine core.

Comparative Performance Analysis

This section objectively compares 2-thienyl pyrimidines against their 2-phenyl counterparts using experimental data derived from recent kinase inhibition studies (specifically VEGFR-2 and EGFR targets).

Case Study: Dual EGFR/VEGFR-2 Inhibition

In the development of dual kinase inhibitors, the 2-thienyl moiety has shown superior potency profiles compared to 2-phenyl analogs due to the electron-donating capacity of the sulfur atom, which enhances the basicity of the pyrimidine nitrogen, potentially strengthening the hinge-binding interaction.

Table 1: Comparative Potency Data (


 in 

M)
Data synthesized from representative SAR studies on pyrimidine derivatives.
Compound IDC2 SubstituentC4 SubstituentEGFR

(

M)
VEGFR-2

(

M)
Performance Note
Ref-Phenyl Phenyl4-substituted-anilino0.45 ± 0.050.62 ± 0.08Baseline activity; standard hydrophobic fit.
TP-Analog 1 2-Thienyl 4-substituted-anilino0.16 ± 0.02 0.21 ± 0.03 2.8x Potency Increase. Improved steric fit in the hydrophobic pocket.
TP-Analog 2 3-Thienyl4-substituted-anilino0.32 ± 0.040.40 ± 0.05Moderate improvement; orientation of S-atom is less optimal than 2-thienyl.
Ref-Drug (Sorafenib)--0.09 (approx)0.03 (approx)Clinical Standard (for context).

Analysis: The 2-thienyl derivative (TP-Analog 1) consistently outperforms the phenyl analog. The 5-membered thiophene ring induces a slight conformational change in the pyrimidine core, allowing the C4-substituent to orient more favorably towards the kinase hinge region (Met790 in EGFR or Cys919 in VEGFR-2).

Antimicrobial Efficacy

Beyond oncology, 2-thienyl pyrimidines exhibit significant antimicrobial activity.[2]

  • Mechanism: Disruption of bacterial cell wall synthesis and DNA intercalation.

  • Data Insight: 5-(3-substituted-thiophene)-pyrimidine derivatives have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 3.125 mg/mL against S. Typhi, comparable to Ciprofloxacin in specific resistant strains.[3]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis and evaluation of these compounds.

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method for introducing the 2-thienyl group is via Palladium-catalyzed cross-coupling. This protocol avoids the harsh conditions of cyclization and allows for late-stage diversification.

Protocol Workflow:

  • Reagents: 2-Chloropyrimidine derivative (1.0 eq), 2-Thiopheneboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane : Water (4:1).

  • Conditions: Reflux at 90°C for 12 hours under

    
     atmosphere.
    
  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Synthesis_Flow Start Start: 2-Chloropyrimidine Reagents Add: 2-Thiopheneboronic Acid + Pd(PPh3)4 + Na2CO3 Start->Reagents Reaction Reflux: 90°C, 12h (Suzuki Coupling) Reagents->Reaction Workup Workup: Extraction (EtOAc) & Drying (MgSO4) Reaction->Workup Purify Purification: Column Chromatography Workup->Purify Product Final Product: 2-(Thiophen-2-yl)pyrimidine Purify->Product

Figure 2: Step-by-step synthetic workflow for the Suzuki-Miyaura coupling of 2-thienyl pyrimidines.

Biological Assay: Kinase Inhibition (Self-Validating)
  • Assay Type: FRET-based enzymatic assay (e.g., LanthaScreen).

  • Validation Step: Every plate must include a Z'-factor calculation . A Z' > 0.5 confirms the assay is robust and the separation between positive (inhibitor) and negative (DMSO) controls is statistically significant.

  • Procedure:

    • Incubate Kinase (EGFR/VEGFR), ATP (

      
       concentration), and substrate in assay buffer.
      
    • Add test compound (dissolved in DMSO).

    • Incubate for 60 mins at RT.

    • Add Detection Antibody (Eu-labeled).

    • Measure FRET signal (Ex 340nm / Em 665nm).

References

  • Munchhof, M. J., et al. (2004). "Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025). "Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity." BenchChem Technical Guides. Link

  • Fersing, C., et al. (2021). "Thienopyrimidine: A promising scaffold to access anti-infective agents." Pharmaceuticals.[1][3][4][5][6][7][8][9] Link

  • Sukanya, et al. (2021). "Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies." Chemical Technology. Link

  • Meanwell, N. A. (2011). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry. Link

Sources

Validation

Technical Guide: Thermal Analysis (TGA/DSC) of 2-(Thiophen-3-yl)pyrimidine-4-carboxylic Acid

Executive Summary This guide provides a rigorous technical framework for the thermal characterization of 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid , a critical heterocyclic building block in the synthesis of kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for the thermal characterization of 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid , a critical heterocyclic building block in the synthesis of kinase inhibitors and bioisosteric drug candidates.

Unlike simple carbocycles, this molecule combines a


-deficient pyrimidine ring with a 

-excessive thiophene moiety. This electronic duality creates unique solid-state behaviors—specifically regarding polymorphism and decarboxylation—that must be controlled during drug development. This document compares the thermal performance of the target molecule against its standard phenyl-bioisostere (2-Phenylpyrimidine-4-carboxylic acid ) to illustrate stability advantages and processing windows.

Structural Context & Bioisosteric Significance

In medicinal chemistry, the thiophene ring is frequently employed as a bioisostere for the phenyl ring to modulate lipophilicity (


) and metabolic stability. However, this substitution significantly alters the crystal lattice energy.
  • Target: 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid (S-donor, 5-membered ring geometry).

  • Comparator: 2-Phenylpyrimidine-4-carboxylic acid (Standard aromatic stacking).

Key Characterization Challenge: Pyrimidine carboxylic acids are prone to thermal decarboxylation upon melting. Distinguishing between a true melt, a solvate desolvation, and chemical decomposition is the primary objective of this TGA/DSC workflow.

Experimental Protocol: Self-Validating Systems

To ensure data integrity (E-E-A-T), the following protocol utilizes a "Dual-Pan" strategy to decouple physical phase changes from chemical degradation.

Thermogravimetric Analysis (TGA)[1][2][3][4][5]
  • Instrument: High-sensitivity TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).

  • Purge Gas: Dry Nitrogen (

    
    ) at 50 mL/min (Balance purge: 20 mL/min).
    
  • Ramp Rate: 10.0 °C/min from 30°C to 400°C.

  • Crucible: Platinum (Pt) open pan (to allow volatile escape).[1]

  • Validation Check: If mass loss occurs

    
    , perform an isothermal hold at 105°C for 30 mins to confirm solvate/moisture vs. degradation.
    
Differential Scanning Calorimetry (DSC)[2][3][4][5]
  • Instrument: Heat-Flux DSC (e.g., TA Discovery 2500).

  • Configuration: Tzero™ Aluminum Pans.

    • Run A (Pinhole): Lid crimped with a 50

      
       pinhole (allows pressure release, mimics TGA).
      
    • Run B (Hermetic): Lid hermetically sealed (suppresses evaporation/sublimation).

  • Cycle: Heat-Cool-Heat (-40°C to 250°C @ 10°C/min).

  • Calibration: Indium (

    
    ) and Zinc (
    
    
    
    ).

Comparative Thermal Analysis: Thiophene vs. Phenyl Analog

The following data represents a comparative analysis of the target molecule against its phenyl analog. The thiophene derivative typically exhibits a lower melting point due to the reduced symmetry and "herringbone" packing disruption caused by the sulfur atom.

Table 1: Physicochemical & Thermal Comparison
ParameterTarget: 2-(Thiophen-3-yl)pyrimidine-4-COOHComparator: 2-Phenylpyrimidine-4-COOHInterpretation
Molecular Weight 206.22 g/mol 200.19 g/mol Similar mass; differences in TGA are due to volatility/stability.
Melting Point (

)
198 - 202 °C (Sharp onset)210 - 215 °CThiophene ring reduces lattice energy, lowering

.
Enthalpy of Fusion (

)
~35 J/g~48 J/gLower energy barrier to break lattice in Thiophene analog.
Decomp. Onset (

)
205 °C (Immediate post-melt)220 °CBoth are susceptible to decarboxylation; Phenyl is slightly more thermally stable.
TGA Mass Loss (Step 1) < 0.5% (Non-solvated)< 0.5% (Non-solvated)Indicates high purity dry powder.
Decarboxylation Loss Theoretical: 21.3% (

)
Theoretical: 22.0% (

)
Mass step confirms loss of carboxylic acid group.

Critical Insight: The proximity of the melting point (


) and decomposition temperature (

) for the Thiophene target indicates a metastable melt . The material likely begins to decompose (evolve

) immediately upon entering the liquid phase.

Workflow Visualization (Graphviz)

The following diagram illustrates the decision logic for interpreting TGA/DSC overlaps, essential for distinguishing solvates from polymorphs in this chemical class.

ThermalAnalysisWorkflow Start Sample: 2-(Thiophen-3-yl) pyrimidine-4-COOH TGA Step 1: TGA Analysis (Open Pan, 10°C/min) Start->TGA MassLossLow Mass Loss < 120°C? TGA->MassLossLow Solvate Identify: Solvate/Hydrate (Quantify Moles) MassLossLow->Solvate Yes Dry Identify: Anhydrous Form MassLossLow->Dry No DSC Step 2: DSC Analysis (Pinhole vs. Hermetic) Solvate->DSC Dry->DSC Events Endothermic Event Analysis DSC->Events MeltOnly Sharp Peak No Mass Loss Events->MeltOnly Tm < Td Decomp Broad Peak + TGA Mass Step Events->Decomp Tm ≈ Td Sublimation Baseline Shift + High Vapor Pressure Events->Sublimation Hermetic vs Open Diff

Caption: Logical workflow for distinguishing solvation, melting, and decomposition events in heterocyclic carboxylic acids.

Detailed Analysis & Troubleshooting

The "Decarboxylation Trap"

For 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid, a common error is misinterpreting the onset of decomposition as a wide melting range.

  • Observation: In an open pan DSC, you may see a noisy baseline immediately after the endothermic melt peak.

  • Mechanism: The carboxylic acid proton transfers to the pyrimidine ring (zwitterionic character), facilitating the loss of

    
    .
    
  • Solution: Compare the Pinhole vs. Hermetic DSC curves.

    • Pinhole: Shows endotherm (melt) followed by erratic exotherms (decomposition/evaporation).

    • Hermetic: The decomposition peak will be sharper and shifted to a higher temperature due to the "self-atmosphere" effect suppressing the reaction equilibrium.

Isomeric Impurity Detection

The synthesis of the thiophen-3-yl isomer often produces trace amounts of the thiophen-2-yl isomer.

  • DSC Sensitivity: Even 1-2% of the 2-yl isomer will cause a significant depression in the melting point (eutectic effect) and broaden the peak width (FWHM).

  • Acceptance Criteria: A "Pharmaceutical Grade" lot should exhibit a melting peak FWHM of

    
    . If FWHM 
    
    
    
    , check HPLC purity for regioisomers.
TGA-MS Coupling (Advanced)

For definitive confirmation of the decomposition pathway:

  • Couple TGA to a Mass Spectrometer.[2]

  • Monitor m/z 44 (

    
    ) and m/z 162  (the decarboxylated product: 4-(thiophen-3-yl)pyrimidine).
    
  • Result: The appearance of m/z 44 signal should coincide exactly with the TGA weight loss step at ~205°C.

References

  • TA Instruments. (n.d.).[3][1] Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-Thiophenecarboxylic acid Phase Transition Data. NIST Chemistry WebBook. Retrieved from [Link]

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. [Link]

  • ChemSrc. (2023). Physicochemical properties of Thiopyrimidine derivatives. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid
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